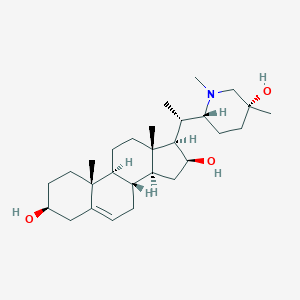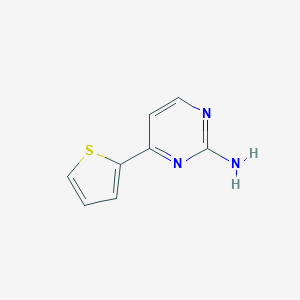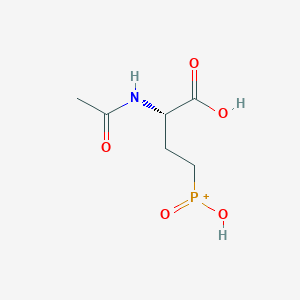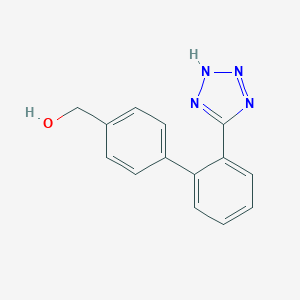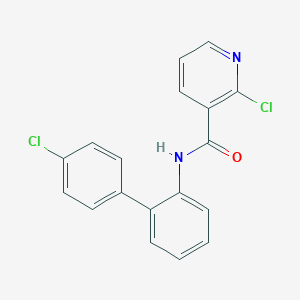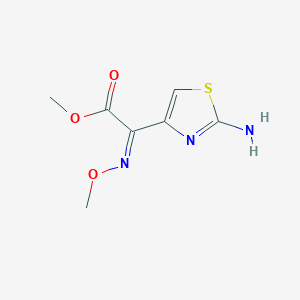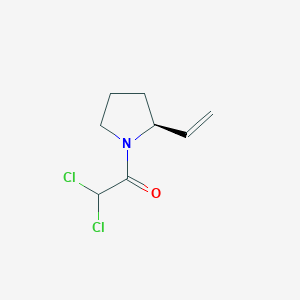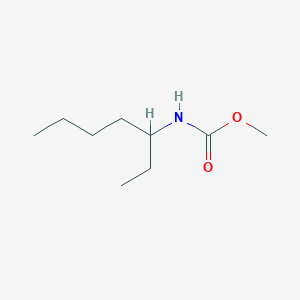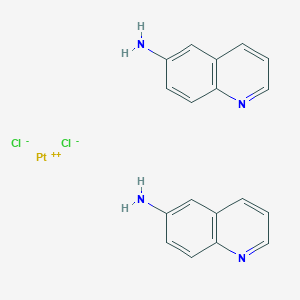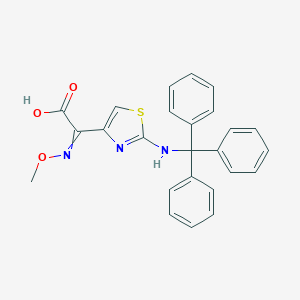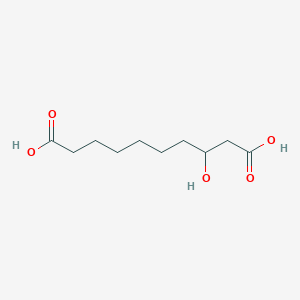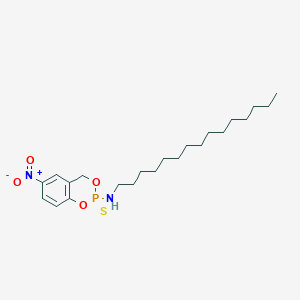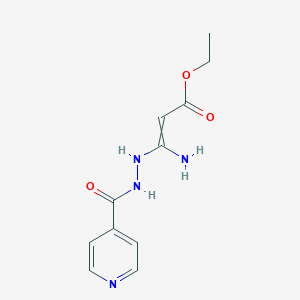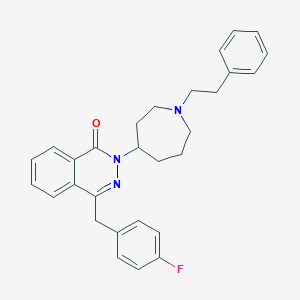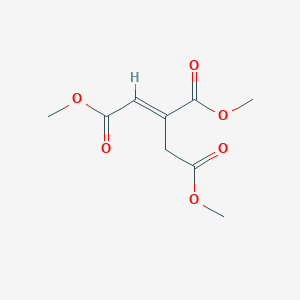
trans-Aconitic Acid Trimethyl Ester
Descripción general
Descripción
Trans-aconitic acid trimethyl ester is a derivative of trans-aconitic acid, which is a tricarboxylic acid originally isolated from Aconitum plants. The trimethyl ester form is a more reactive species due to the presence of ester groups, which makes it a versatile synthetic building block. It is a renewable raw material that has a high density of functional groups, although it has been relatively underutilized in synthetic chemistry.
Synthesis Analysis
The synthesis of trans-aconitic acid derivatives, such as imides, has been explored through the reaction of trans-aconitic acid with N-arylamines in glacial acetic acid . This process generates N-arylamides as intermediates, which can further react to form the corresponding imides. The trimethyl ester form, specifically trimethyl aconitate, has been used in domino reactions involving imine additions and intramolecular acylations to produce heteropolycycles in one-pot reactions .
Molecular Structure Analysis
The molecular structure of trans-aconitic acid trimethyl ester is characterized by its three ester groups attached to a six-carbon backbone. This structure is highly functionalized, which is why it serves as a useful building block in organic synthesis. The reactivity of the ester groups allows for the formation of various cyclic compounds through domino reactions .
Chemical Reactions Analysis
Trimethyl aconitate participates in domino reactions that involve the addition of imines followed by intramolecular acylation. For instance, when reacted with N-methylbenzylidenamine, it yields spiro[pyrrolidinone-3,3'-dihydropyrrolinone] in a 40% yield . Additionally, the synthesis of trans-aconitic acid imides demonstrates the versatility of trans-aconitic acid derivatives in forming heterocyclic compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of trans-aconitic acid trimethyl ester are not detailed in the provided papers, the general properties can be inferred from its structure. The ester groups likely make the compound more volatile and less polar than the parent acid. Its chemical properties include reactivity towards nucleophiles, such as amines, which is utilized in the synthesis of various heterocyclic compounds .
Aplicaciones Científicas De Investigación
Scientific Field
- Application Summary: The esterification of trans-aconitic acid to produce its trimethyl ester has been explored to enhance its lipophilicity and biopharmaceutical properties, particularly its anti-inflammatory activity .
- Methods: Esterification was carried out via Fischer esterification using alcohols like ethanol, n-butanol, and n-octanol. The reaction kinetics were investigated to produce mono-, di-, and tri- derivatives .
- Results: The diesters showed the most significant anti-inflammatory activity in a model of acute arthritis induced by LPS in mice. The bioactivity improved with the length of the aliphatic chain of the alcohol used in the esterification .
Bio-based Plasticizer
Scientific Field
- Application Summary: Trans-Aconitic Acid Trimethyl Ester serves as a bio-based plasticizer, enhancing the flexibility and workability of materials .
- Methods: It is used in low concentrations (2-5%) as a cross-linking agent in starch polymer-based cast films, affecting the thermal stability and tensile strength of the material .
- Results: At higher levels, it acted as a strong plasticizer, reducing thermal stability and tensile strength, resulting in a softer, more flexible film .
Cross-linking Agent
Scientific Field
- Application Summary: The compound functions as an effective cross-linking agent, particularly in the production of starch polymer-based films .
- Methods: The application involves incorporating the ester at specific concentrations to achieve desired cross-linking effects .
- Results: The use of trans-Aconitic Acid Trimethyl Ester at 2-5% concentration has shown to effectively cross-link starch polymer-based films .
Tissue Engineering
Scientific Field
- Application Summary: The ester is used in the synthesis of polyesters for tissue engineering applications, including the development of scaffolds for regenerative medicine .
- Methods: Polyesters containing the ester are synthesized and used to create scaffolds that support cell growth and tissue regeneration .
- Results: These scaffolds have shown potential in various biomedical applications, including cardiac, vascular, neural, and bone tissue engineering .
Biological Roles
Scientific Field
- Application Summary: Trans-Aconitic Acid Trimethyl Ester plays a role within cells as an intermediate in the tricarboxylic acid cycle and confers survival advantages to plants as an antifeedant and antifungal agent .
- Methods: Its role in biological systems is studied through biochemical assays and plant physiology studies .
- Results: It has been observed to confer unique survival advantages to plants, acting as an antifeedant and antifungal agent .
Carbon Storage
Scientific Field
- Application Summary: The ester is involved in storing fixed pools of carbon, which is crucial for plant metabolism and growth .
- Methods: The role of trans-Aconitic Acid Trimethyl Ester in carbon storage is studied through plant metabolic profiling and analysis of organic acid content .
- Results: It has been found to be a significant component in the accumulation of organic acids in plants like sugarcane, aiding in carbon storage and protection against environmental stressors .
Fermentation Inhibitor
Scientific Field
- Application Summary: It acts as a fermentation inhibitor, which can be crucial in controlling microbial growth in both industrial fermentation processes and food preservation .
- Methods: The compound is added to fermentation media or food products to inhibit the growth of specific microorganisms .
- Results: Studies have shown that it effectively inhibits the fermentation process in certain strains of bacteria and yeast, which can be beneficial for prolonging the shelf life of food products and controlling fermentation processes .
Nematicide Potential
Scientific Field
- Application Summary: The ester has been reported to have nematicidal properties, which could make it a valuable agent in protecting crops from nematode infestations .
- Methods: Application methods include soil treatment or seed coating with formulations containing the ester .
- Results: Preliminary studies suggest that it can reduce nematode populations in the soil, thereby protecting plant roots and improving crop yields .
Antioxidant in Food and Cosmetics
Scientific Field
- Application Summary: As an antioxidant, trans-Aconitic Acid Trimethyl Ester is used in food preparation and cosmetics to prevent oxidation and extend product shelf life .
- Methods: It is incorporated into formulations at specific concentrations to achieve the desired antioxidative effect .
- Results: The inclusion of the ester in food and cosmetic products has shown to effectively reduce oxidative degradation, preserving the quality and stability of the products .
Composite Nanofiltration Membranes
Scientific Field
- Application Summary: The ester is used in the synthesis of composite nanofiltration membranes, which are crucial for water purification and wastewater treatment .
- Methods: It is used for cross-linking polyvinyl alcohol films during the preparation of these membranes .
- Results: The resulting composite membranes exhibit improved filtration efficiency and chemical resistance, making them suitable for various environmental applications .
Chemical Building Block
Scientific Field
- Application Summary: Trans-Aconitic Acid Trimethyl Ester serves as a chemical building block and precursor to other important chemicals and polymers .
- Methods: It is used in various chemical syntheses to produce a wide range of derivatives with diverse applications .
- Results: The versatility of the ester as a building block allows for the creation of numerous compounds with potential applications in different industries .
Antimicrobial Agent
Scientific Field
- Application Summary: It has been identified as an antimicrobial agent that can block the transformation of certain pathogens, offering potential therapeutic applications .
- Methods: The ester is studied for its antimicrobial properties in laboratory settings, often against specific pathogens .
- Results: Research indicates that it can effectively block the transformation of pathogens like Leishmania donovani, which is crucial for developing new treatments .
Renewable Monomers for Polycondensation
Scientific Field
- Application Summary: Utilized in the synthesis of renewable monomers for melt-polycondensation, contributing to sustainable polymer production .
- Methods: Involves cascade aza-Michael addition-cyclizations with trans-trimethyl aconitate and di-amines to form multifunctional carboxylic acids .
- Results: The resulting N-alkyl-bis-(pyrrolidone dimethylcarboxylate) exhibits excellent thermal stability, suitable for polycondensation reactions .
Synthesis of Aconitate Esters
Scientific Field
- Application Summary: The ester is involved in the synthesis of aconitate esters, which are important intermediates in organic synthesis .
- Methods: Fischer esterification with various alcohols is employed to produce mono-, di-, and tri- derivatives of aconitate esters .
- Results: The derivatives exhibit diverse bioactivities, including improved anti-inflammatory properties .
Cross-linking Polyvinyl Alcohol Films
Scientific Field
- Application Summary: It is used for cross-linking polyvinyl alcohol films in the preparation of composite nanofiltration membranes .
- Methods: The ester serves as a cross-linking agent during the film preparation, affecting the membrane’s properties .
- Results: The cross-linked films show enhanced filtration efficiency and chemical resistance .
Antioxidant in Food Preparation
Scientific Field
- Application Summary: Acts as an antioxidant in food preparation, extending the shelf life and quality of food products .
- Methods: Integrated into food products to prevent oxidation and spoilage .
- Results: Effective in reducing oxidative degradation, thus preserving food quality over time .
Chemical Building Block
Scientific Field
- Application Summary: Serves as a chemical building block for the synthesis of various chemicals and polymers .
- Methods: Employed in chemical reactions to produce a wide array of derivatives with industrial applications .
- Results: Its use as a building block allows for the creation of diverse compounds, enhancing industrial processes .
Antimicrobial Properties
Scientific Field
- Application Summary: Investigated for its antimicrobial properties, particularly against pathogens like Leishmania donovani .
- Methods: Laboratory studies focus on its efficacy against specific pathogens .
- Results: Shows potential as a therapeutic agent due to its ability to block pathogen transformation .
Direcciones Futuras
The aza-Michael addition reaction between primary amines and trans-trimethyl aconitate can be considered a click-reaction . This reaction is a toolbox for the generation of renewable monomers and, in turn, polymers with tunable physiological properties . Therefore, there is potential for future research and development in this area .
Propiedades
IUPAC Name |
trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIBGWGBBQGPZ-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C(=C\C(=O)OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346359 | |
| Record name | Trimethyl (E)-Aconitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Aconitic Acid Trimethyl Ester | |
CAS RN |
4271-99-2 | |
| Record name | Trimethyl (E)-Aconitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



